molecular formula C14H11NO2 B1420003 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine CAS No. 1094347-90-6

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine

Cat. No. B1420003
M. Wt: 225.24 g/mol
InChI Key: ZKHKCIKILLGZRU-UHFFFAOYSA-N
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Description

“3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine” is a chemical compound . It is a derivative of benzofuran, a type of aromatic organic compound . The molecular formula of this compound is C14H11NO2 .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . The most common strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of “3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine” consists of a pyridine ring attached to a 2,3-dihydro-1-benzofuran-5-carbonyl group . The benzofuran group is a five-membered ring fused to a benzene ring .

Scientific Research Applications

1. Chemical Synthesis and Derivatives Formation

Research has shown that compounds related to 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine have been used in various chemical syntheses. For instance, β-enamino carbonyl compounds reacted with 1-(pyridin-2-yl)-enones in the presence of manganese(iii) acetate dihydrate to form 2-acyl-3-aryl-6,7-dihydro-4(5H)-benzofuran derivatives (Liu, Fan, & Wang, 2012). Additionally, the reaction of 3-(3-cyanopropoxy)[1]benzofuran-2-carbonitriles with potassium tert-butoxide resulted in the synthesis of new ring systems like 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines (Okuda, Takano, Hirota, & Sasaki, 2012).

2. Novel Compound Synthesis

Researchers have synthesized novel compounds such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) by using reactions involving related benzofuran derivatives. These compounds were analyzed for their spectral, quantum studies, NLO, and thermodynamic properties (Halim & Ibrahim, 2022).

3. Structural Analysis

The structural analysis of related compounds has been conducted. For example, the crystal structure determination of compounds like 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile has been carried out, providing insights into molecular configurations (Moustafa & Girgis, 2007).

4. Antihypertensive Activity

Although directly related to drug usage, it's noteworthy that derivatives of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine, like 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s, have been studied for their antihypertensive activity in models such as the spontaneous hypertensive rat (Davis, Agnew, Effland, Klein, Kitzen, & Schwenkler, 1983).

5. Coordination Chemistry

Benzofuran derivatives have been used in coordination chemistry. For instance, [1]Benzofuro[3,2-c]pyridine synthesis and coordination reactions have been studied, highlighting the compound's utility in forming complexes with elements like copper and cobalt (Mojumdar, Šimon, & Krutošíková, 2009).

Future Directions

The future research directions for “3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by benzofuran derivatives, these compounds may have potential uses in pharmaceuticals and other industries .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14(12-2-1-6-15-9-12)11-3-4-13-10(8-11)5-7-17-13/h1-4,6,8-9H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHKCIKILLGZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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